6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde
Description
The compound “6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde” is a complex organic molecule. It contains a benzodioxole subunit, which is known to possess a broad spectrum of activities . Benzodioxole derivatives are found in many natural products as well as synthetic drugs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study describes the preparation of noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde . The reaction involved the use of benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a mixture of benzo[d][1,3]dioxole-5-carbaldehyde and BSH was added to EtOH and stirred at room temperature for 2.5 hours . A white precipitate was observed, indicating a reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the thermal analysis of a derivative was performed using TG, DSC, and the degradation kinetics of the derivative were obtained .Future Directions
Benzodioxole derivatives have shown potential in various fields, raising expectations in therapeutic innovation . Future research could focus on exploring the potential applications of “6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde” in medicine and other fields. Further studies could also aim to optimize the synthesis process and improve the yield of the compound.
properties
IUPAC Name |
6-(2-chloroethyl)-4-methoxy-1,3-benzodioxole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-14-10-8(5-13)7(2-3-12)4-9-11(10)16-6-15-9/h4-5H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMYFCKAWOMSDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC2=C1OCO2)CCCl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562098 | |
Record name | 6-(2-Chloroethyl)-4-methoxy-2H-1,3-benzodioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde | |
CAS RN |
109856-96-4 | |
Record name | 6-(2-Chloroethyl)-4-methoxy-2H-1,3-benzodioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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